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# Analytical Methods for the Detection of Octachloropropane in Environmental Samples

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Compound of Interest

Compound Name: 1,1,1,2,2,3,3,3-Octachloropropane

Cat. No.: B3344085

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**Application Note** 

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Octachloropropane (C<sub>3</sub>Cl<sub>8</sub>) is a fully chlorinated propane and a persistent organic pollutant that can be found in the environment due to its use in various industrial applications. Its detection in environmental matrices such as soil and water is of significant interest for environmental monitoring and risk assessment. This application note provides detailed protocols for the analysis of octachloropropane in environmental samples using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2] The methods described herein cover sample preparation, including extraction and cleanup, as well as instrumental analysis.

## **Analytical Strategy Overview**

The determination of octachloropropane in environmental samples involves a multi-step process. First, the analyte is extracted from the sample matrix. For water samples, liquid-liquid extraction (LLE) is a common and effective technique.[3] For solid samples like soil and sediment, methods such as Soxhlet, automated Soxhlet, or ultrasonic extraction are employed to efficiently remove the analyte from the solid matrix.[4][5][6] Following extraction, a cleanup step may be necessary to remove interfering co-extracted substances. Finally, the cleaned-up



extract is analyzed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification of octachloropropane.

## **Data Presentation**

The following tables summarize the key analytical parameters and performance data for the detection of octachloropropane.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Parameter	Value		
Gas Chromatograph	Agilent 7890B or equivalent		
Mass Spectrometer	Agilent 5977A or equivalent		
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 $\mu$ m) or equivalent		
Injection Volume	1 μL		
Inlet Temperature	280 °C		
Injection Mode	Splitless		
Carrier Gas	Helium		
Flow Rate	1.0 mL/min (Constant Flow)		
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min		
Transfer Line Temp.	280 °C		
Ion Source Temp.	230 °C		
Ionization Mode	Electron Ionization (EI) at 70 eV		
Acquisition Mode	Selected Ion Monitoring (SIM)		
Quantifier Ion (m/z)	117		
Qualifier Ions (m/z)	119, 143		
Internal Standard	2,4,5,6-Tetrachloro-m-xylene or PCB 209		



Table 2: Method Performance Data (Illustrative)

Matrix	Extraction Method	Recovery (%)	MDL (μg/L or μg/kg)	LOQ (μg/L or μg/kg)
Water	Liquid-Liquid Extraction	85 - 110	0.05	0.15
Soil	Soxhlet Extraction	80 - 105	0.5	1.5
Soil	Ultrasonic Extraction	75 - 100	0.7	2.0

Note: The values presented in Table 2 are illustrative and may vary depending on the specific sample matrix and laboratory conditions. Method validation is required to establish laboratory-specific performance data.

## **Experimental Protocols**

# Sample Preparation: Water Samples (Liquid-Liquid Extraction)

This protocol is adapted from general principles of liquid-liquid extraction for organochlorine compounds.[3]

#### Materials:

- 1 L amber glass bottle with a Teflon-lined cap
- Separatory funnel (2 L)
- Dichloromethane (DCM), pesticide residue grade
- Sodium sulfate, anhydrous (pre-baked at 400 °C for 4 hours)
- Kuderna-Danish (K-D) concentrator with a 10 mL graduated concentrator tube
- Water bath



Nitrogen evaporation system

#### Procedure:

- Collect a 1 L water sample in an amber glass bottle.
- Transfer the sample to a 2 L separatory funnel.
- Spike the sample with a known amount of internal standard solution.
- Add 60 mL of dichloromethane to the separatory funnel.
- Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.
- Allow the layers to separate for a minimum of 10 minutes.
- Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.
- Repeat the extraction of the water sample two more times with fresh 60 mL portions of dichloromethane, combining all extracts.
- Concentrate the dried extract to approximately 5 mL using a Kuderna-Danish concentrator on a water bath.
- Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- The extract is now ready for GC-MS analysis.

## Sample Preparation: Soil and Sediment Samples

Two common methods for solid sample extraction are presented below.

2.1 Soxhlet Extraction (adapted from EPA Method 3540C)[4]

#### Materials:

Soxhlet extraction apparatus



- Extraction thimbles
- Dichloromethane/Acetone (1:1 v/v), pesticide residue grade
- Anhydrous sodium sulfate
- Kuderna-Danish (K-D) concentrator
- · Heating mantle

#### Procedure:

- Weigh approximately 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate.
- Place the mixture in an extraction thimble.
- Spike the sample with a known amount of internal standard solution.
- Place the thimble in the Soxhlet extractor.
- Add 300 mL of the dichloromethane/acetone mixture to the round-bottom flask.
- Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
- After extraction, allow the extract to cool.
- Concentrate the extract to a final volume of 1 mL as described in the water sample preparation protocol.
- The extract is now ready for GC-MS analysis.
- 2.2 Ultrasonic Extraction (adapted from EPA Method 3550C)

#### Materials:

- Ultrasonic bath or probe sonicator
- Glass centrifuge tubes with screw caps



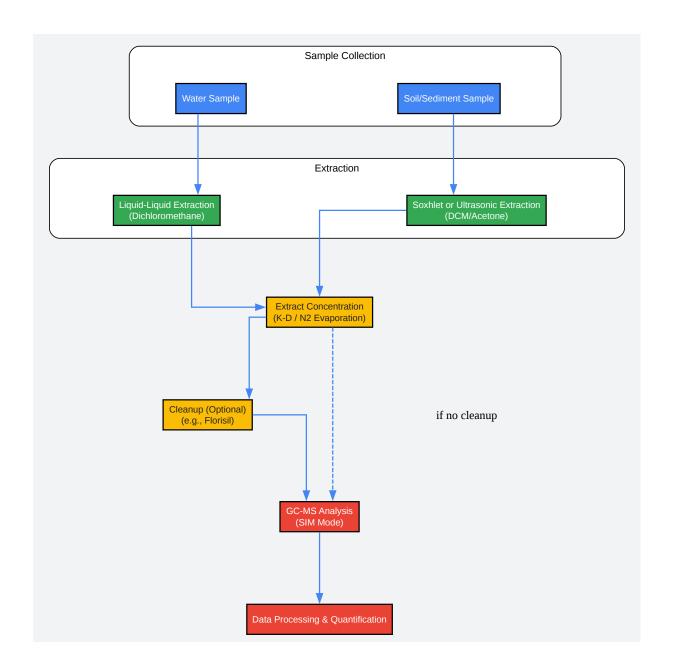
- Dichloromethane/Acetone (1:1 v/v), pesticide residue grade
- Anhydrous sodium sulfate
- Centrifuge

#### Procedure:

- Weigh approximately 10 g of the soil sample into a glass centrifuge tube.
- Mix the sample with an equal amount of anhydrous sodium sulfate.
- Spike the sample with a known amount of internal standard solution.
- Add 30 mL of the dichloromethane/acetone mixture to the tube.
- Place the tube in an ultrasonic bath and sonicate for 15 minutes.
- Centrifuge the sample and decant the solvent into a collection flask.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and concentrate to a final volume of 1 mL.
- The extract is now ready for GC-MS analysis.

## **Visualization**





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Caption: Workflow for Octachloropropane Analysis.



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